molecular formula C21H29NO2 B13043493 3,3'-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol

3,3'-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol

Cat. No.: B13043493
M. Wt: 327.5 g/mol
InChI Key: XQNYRKPKGAELJY-UHFFFAOYSA-N
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Description

3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a diphenol structure with an isopentylazanediyl linkage, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol typically involves a multi-step process. One common method includes the reaction of 3,3’-dihydroxybenzyl alcohol with isopentylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in acetic acid.

Major Products Formed

Scientific Research Applications

3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials such as resins and coatings.

Mechanism of Action

The mechanism of action of 3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol is unique due to its isopentylazanediyl linkage, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

3-[2-[2-(3-hydroxyphenyl)ethyl-(3-methylbutyl)amino]ethyl]phenol

InChI

InChI=1S/C21H29NO2/c1-17(2)9-12-22(13-10-18-5-3-7-20(23)15-18)14-11-19-6-4-8-21(24)16-19/h3-8,15-17,23-24H,9-14H2,1-2H3

InChI Key

XQNYRKPKGAELJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O

Origin of Product

United States

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